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Compound of Interest

Compound Name:
Itraconazole N-Formyl-Ethlene

Impurity

CAS No.: 1199350-00-9

Cat. No.: B601386

Get Quote

Executive Summary
In the high-stakes environment of antifungal drug development, impurity profiling is not merely

a compliance exercise but a critical determinant of drug safety and stability.[1] This guide

provides an in-depth technical analysis of the Itraconazole N-Formyl Impurity (specifically

identified as the desethylene-seco-piperazine derivative).[1]

This impurity, often designated as Impurity 15 or N-Formyl-Ethylene Impurity in various

pharmacopoeial contexts, presents a unique analytical challenge due to its molecular weight

being only +2 Da higher than the parent API (Active Pharmaceutical Ingredient), causing

potential co-elution and mass spectral interference.[1]

Chemical Characterization
Accurate identification of the N-Formyl impurity requires precise molecular data to distinguish it

from other oxidative degradants.[1]
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Molecular Identity
The impurity arises from the oxidative degradation of the piperazine ring within the Itraconazole

structure.[1] Unlike simple N-formylation of a precursor, this molecule involves a ring-opening

event (seco-piperazine) followed by formylation.[1]

Parameter Specification

Common Name Itraconazole N-Formyl Impurity (Impurity 15)

Systematic Name
Itraconazole Desethylene-seco-piperazine

Mono-N-formyl Impurity

CAS Registry Number 1199350-00-9

Molecular Formula

Molecular Weight 707.61 g/mol

Parent API MW 705.64 g/mol

Mass Shift (

)
+2 Da (approx) relative to Itraconazole

Structural Logic
The transformation from Itraconazole to this impurity involves the loss of an ethylene bridge (

) from the piperazine moiety and the subsequent oxidation/formylation of the remaining amine
chain. This results in a net formula change of

relative to the parent, manifesting as a mass increase of ~2 Da.

Itraconazole (API)
C35H38Cl2N8O4

MW: 705.6

Oxidative Stress
(Piperazine Ring Opening)

- C2H4 (Ethylene loss)
N-Formyl Impurity
C34H36Cl2N8O5

MW: 707.6

+ Oxidation/Formylation
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Figure 1: Structural evolution from Itraconazole to the N-Formyl Impurity involving piperazine

ring degradation.[1]

Mechanism of Formation
Understanding the causality of impurity formation is essential for developing control strategies.

[1] The N-Formyl impurity is primarily a degradation product rather than a process impurity

derived from starting materials.[1]

Oxidative Pathway
The piperazine ring is the most labile portion of the Itraconazole molecule.[1] Under stress

conditions (heat, light, or presence of peroxides in excipients), the piperazine ring undergoes

oxidative cleavage.

Initiation: Radical attack on the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

-carbon of the piperazine ring.

Ring Opening: Cleavage of the C-N bond leads to a linear ethylenediamine derivative (seco-

piperazine).[1]

Formylation: Reaction with trace formic acid (from solvent degradation) or radical oxidation

creates the N-formyl group.[1]

Critical Process Parameters (CPPs)
Solvent Quality: Presence of trace aldehydes or peroxides in solvents like THF or Methanol

during the final crystallization steps.[1]

Excipient Compatibility: Interaction with PEG or other excipients that may contain peroxide

impurities.[1]

Analytical Strategy: Detection and Quantification
Due to the +2 Da mass difference, low-resolution MS can mistake the impurity for the
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isotope peak of the parent drug. High-Resolution Mass Spectrometry (HRMS) or validated
HPLC methods are required.

HPLC Method (EP/USP Aligned)
Standard pharmacopoeial methods often use tetrabutylammonium hydrogen sulfate (TBAHS)

to improve peak shape, but this is incompatible with LC-MS. For impurity profiling, a volatile

buffer system is recommended.[1]

Recommended Protocol:

Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), ngcontent-ng-c1352109670=""

_nghost-ng-c1270319359="" class="inline ng-star-inserted">

particle size for UPLC.[2]

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

Mobile Phase B: Acetonitrile.

Gradient: 20% B to 80% B over 15 minutes.

Detection: UV at 225 nm (primary) and MS (ESI+).

LC-MS Identification Logic
When analyzing the mass spectrum:

Itraconazole:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">

.

N-Formyl Impurity:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline

ng-star-inserted">

.

Differentiation: The impurity will elute at a distinct retention time (usually RRT ~0.8-0.9 or

>1.1 depending on the specific column chemistry and pH) compared to the parent.[1] The
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isotope pattern of Itraconazole (due to two Cl atoms) will show a peak at 707, but the

intensity ratio will differ if the impurity is co-eluting.[1]

Sample Preparation
(Dissolve in MeOH/THF)

UPLC Separation
(C18, Acidic Buffer)

Dual Detection

UV (225 nm)
Quantification

MS (ESI+)
Identification

Data Analysis

Confirm m/z 707
(Distinct RT from API)

Click to download full resolution via product page

Figure 2: Analytical workflow for distinguishing N-Formyl impurity from parent isotopes.

Control and Mitigation
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To maintain the N-Formyl impurity below the ICH Q3B qualification threshold (typically <0.2%

or <0.15% depending on dose):

Raw Material Control: Ensure solvents (DMF, Methanol) are free of formic acid and

aldehydes.[1]

Process Optimization: Avoid high temperatures (>60°C) during the final

dissolution/crystallization steps in oxygen-rich environments.

Storage: Store API and formulation in light-resistant containers with low oxygen permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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